molecular formula C16H14FN3O5S3 B2454380 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887201-64-1

3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2454380
CAS No.: 887201-64-1
M. Wt: 443.48
InChI Key: JFAOLMHFWPMKBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, which includes compounds similar to the one , has been discussed in a book chapter . The authors suggest that the effect of certain compounds could be due to various groups attached to phenoxy, benzoyl, and the phenyl ring of thiazole .

Scientific Research Applications

  • Molecular Structure and Spectroscopic Analysis : A study by Manolov, Ivanov, and Bojilov (2021) in "Molbank" discussed the preparation and full analysis of a flurbiprofen derivative, which is structurally similar to the compound . This derivative was characterized using 1H, 13C, UV, IR, and mass spectral data, providing insights into the molecular structure and spectroscopic properties of related compounds (Manolov, Ivanov, & Bojilov, 2021).

  • Metabolic Pathway Analysis : A study on the metabolism of an atypical antipsychotic agent structurally related to the compound was conducted by Mutlib, Jurčák, and Hrib (1996) in "Drug metabolism and disposition: the biological fate of chemicals". The study identified metabolites using electrospray interface-LC/MS and 1H NMR spectroscopy, contributing to understanding the metabolism of similar compounds (Mutlib, Jurčák, & Hrib, 1996).

  • Glucocorticoid Receptor Modulation : Xiao et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" described heterocyclic glucocorticoid receptor modulators with a core structure related to the compound of interest. The study highlighted the importance of structural components such as H-bond acceptor and a 4-fluorophenyl moiety for receptor binding and functional activity (Xiao et al., 2013).

  • Vibrational Frequencies and Molecular Interaction : Tanişli et al. (2017) in the "Journal of Molecular Liquids" conducted a study on a drug molecule with a similar structure, focusing on its conformational stability, vibrational frequencies, and interaction with atmospheric pressure plasma jet. The research provides insights into the structural and molecular properties of related compounds (Tanişli et al., 2017).

  • Antimicrobial and Antitubercular Activity : A study by Kumar, Prasad, and Chandrashekar (2013) in "Medicinal Chemistry Research" synthesized and evaluated novel sulfonyl derivatives for their antimicrobial and antitubercular activities. This study contributes to understanding the potential biological activities of compounds structurally related to the compound (Kumar, Prasad, & Chandrashekar, 2013).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S3/c17-10-1-3-11(4-2-10)27(22,23)8-7-15(21)20-16-19-13-6-5-12(28(18,24)25)9-14(13)26-16/h1-6,9H,7-8H2,(H2,18,24,25)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAOLMHFWPMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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